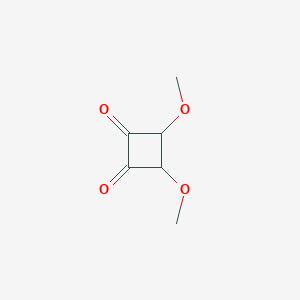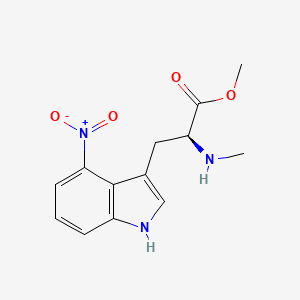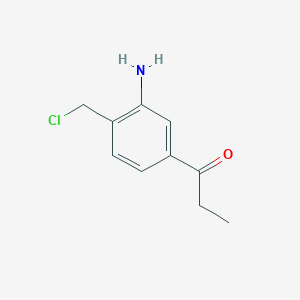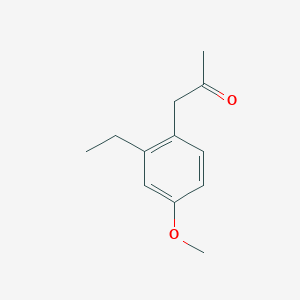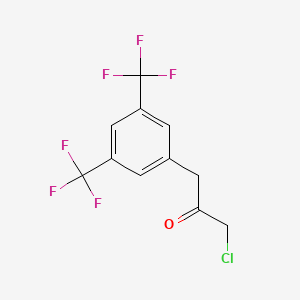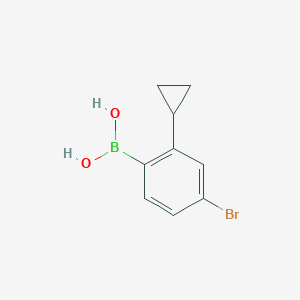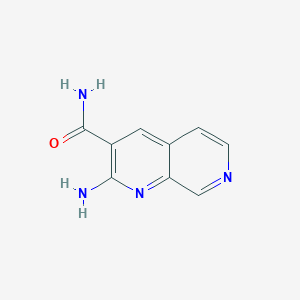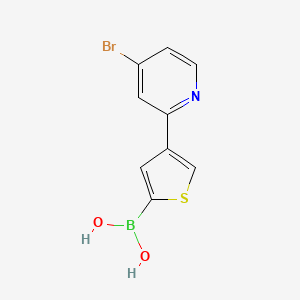
(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a bromopyridine moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Thiophene Introduction: The brominated pyridine is then reacted with thiophene to form the desired thiophene-substituted pyridine.
Boronic Acid Formation: Finally, the thiophene-substituted pyridine is converted to the boronic acid derivative using boron reagents under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
作用機序
The primary mechanism of action for (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the thiophene and pyridine rings, which stabilize the intermediate complexes .
類似化合物との比較
Thiophene-2-boronic acid: Similar structure but lacks the bromopyridine moiety.
Pyridine-4-boronic acid: Similar structure but lacks the thiophene ring.
Uniqueness:
Enhanced Reactivity: The presence of both thiophene and bromopyridine moieties enhances the reactivity and versatility of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid in various chemical reactions.
Functional Group Tolerance: The compound exhibits good tolerance to various functional groups, making it suitable for complex organic synthesis.
特性
分子式 |
C9H7BBrNO2S |
|---|---|
分子量 |
283.94 g/mol |
IUPAC名 |
[4-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H |
InChIキー |
LMJMTBHVAHYTPV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)C2=NC=CC(=C2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



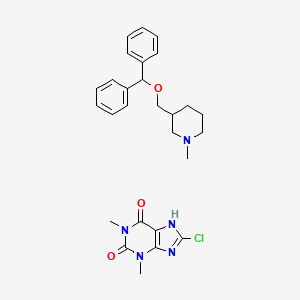
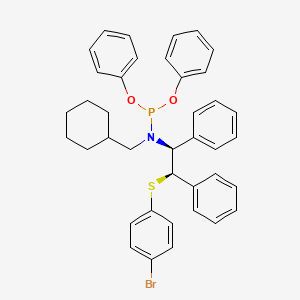
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
